Cas no 4946-08-1 (2-(2-methyl-1H-1,3-benzodiazol-1-yl)ethan-1-ol)

4946-08-1 structure
Nome del prodotto:2-(2-methyl-1H-1,3-benzodiazol-1-yl)ethan-1-ol
2-(2-methyl-1H-1,3-benzodiazol-1-yl)ethan-1-ol Proprietà chimiche e fisiche
Nomi e identificatori
-
- 2-(2-Methyl-1H-benzo[d]imidazol-1-yl)ethanol
- 1H-Benzimidazole-1-ethanol, 2-methyl-
- 2-(2-Methyl-1H-benzimidazol-1-yl)ethanol
- 2-(2-methyl-1H-benzimidazol-1-yl)ethanol(SALTDATA: FREE)
- 2-(2-methylbenzimidazol-1-yl)ethanol
- 2-(2-methyl-1H-1,3-benzodiazol-1-yl)ethan-1-ol
- 2-(2-methyl-1H-benzoimidazol-1-yl)ethanol
- EN300-09813
- MFCD00022844
- Z56989568
- 2-(2-Methyl-benzoimidazol-1-yl)-ethanol
- L10068
- DTXSID40354019
- AMY10472
- 2-(2-Methyl-1H-benzimidazol-1-yl)ethan-1-ol
- SR-01000439607-1
- CURPBJGJXFWNMF-UHFFFAOYSA-N
- 4946-08-1
- FT-0683584
- HMS1370D01
- SCHEMBL1520226
- 2-Methyl-1H-benzimidazole-1-ethanol
- CS-0307886
- BB 0241001
- LS-03890
- SR-01000439607
- AKOS000297001
- EU-0072275
- ChemDiv2_000419
- ALBB-012409
- DB-022294
- 1H-Benzimidazole-1-ethanol,2-methyl-(9CI)
- STK085247
-
- MDL: MFCD00022844
- Inchi: InChI=1S/C10H12N2O/c1-8-11-9-4-2-3-5-10(9)12(8)6-7-13/h2-5,13H,6-7H2,1H3
- Chiave InChI: CURPBJGJXFWNMF-UHFFFAOYSA-N
- Sorrisi: CC1=NC2=CC=CC=C2N1CCO
Proprietà calcolate
- Massa esatta: 176.09500
- Massa monoisotopica: 176.095
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 1
- Conta accettatore di obbligazioni idrogeno: 3
- Conta atomi pesanti: 13
- Conta legami ruotabili: 2
- Complessità: 174
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- Superficie polare topologica: 38Ų
- XLogP3: 1.1
Proprietà sperimentali
- Densità: 1.18
- Punto di ebollizione: 374.9°Cat760mmHg
- Punto di infiammabilità: 180.6°C
- Indice di rifrazione: 1.606
- PSA: 38.05000
- LogP: 1.33700
2-(2-methyl-1H-1,3-benzodiazol-1-yl)ethan-1-ol Informazioni sulla sicurezza
- Classe di pericolo:IRRITANT
2-(2-methyl-1H-1,3-benzodiazol-1-yl)ethan-1-ol Dati doganali
- CODICE SA:2933990090
- Dati doganali:
Codice doganale cinese:
2933990090Panoramica:
293399090. altri composti eterociclici contenenti solo eteroatomi azotati. IVA: 17,0%. Tasso di rimborso delle tasse: 13,0%. Condizioni normative: niente. Tariffa MFN:6,5%. Tariffa generale:20,0%
Elementi di dichiarazione:
Nome del prodotto, contenuto del componente, uso per, Si prega di indicare l'aspetto di Urotropina, 6- caprolattam si prega di indicare l'aspetto, Data di firma
Riassunto:
293399090. composti eterociclici con etero-atomo(i) di azoto. IVA:17,0%. Aliquota di sconto fiscale:13,0%. Tariffa MFN:6,5%. Tariffa generale:20,0%
2-(2-methyl-1H-1,3-benzodiazol-1-yl)ethan-1-ol Prezzodi più >>
Impresa | No. | Nome del prodotto | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-09813-0.1g |
2-(2-methyl-1H-1,3-benzodiazol-1-yl)ethan-1-ol |
4946-08-1 | 95.0% | 0.1g |
$40.0 | 2025-03-21 | |
Enamine | EN300-09813-5.0g |
2-(2-methyl-1H-1,3-benzodiazol-1-yl)ethan-1-ol |
4946-08-1 | 95.0% | 5.0g |
$476.0 | 2025-03-21 | |
Chemenu | CM308954-5g |
2-(2-Methyl-1H-benzo[d]imidazol-1-yl)ethanol |
4946-08-1 | 95% | 5g |
$777 | 2023-02-17 | |
Enamine | EN300-09813-0.25g |
2-(2-methyl-1H-1,3-benzodiazol-1-yl)ethan-1-ol |
4946-08-1 | 95.0% | 0.25g |
$57.0 | 2025-03-21 | |
Enamine | EN300-09813-2.5g |
2-(2-methyl-1H-1,3-benzodiazol-1-yl)ethan-1-ol |
4946-08-1 | 95.0% | 2.5g |
$240.0 | 2025-03-21 | |
Enamine | EN300-09813-5g |
2-(2-methyl-1H-1,3-benzodiazol-1-yl)ethan-1-ol |
4946-08-1 | 95% | 5g |
$476.0 | 2023-10-28 | |
A2B Chem LLC | AG22909-5g |
2-(2-Methyl-1h-benzimidazol-1-yl)ethanol |
4946-08-1 | 95% | 5g |
$537.00 | 2024-04-19 | |
1PlusChem | 1P00DD99-1g |
1H-Benzimidazole-1-ethanol,2-methyl-(9CI) |
4946-08-1 | 95% | 1g |
$191.00 | 2025-02-26 | |
1PlusChem | 1P00DD99-2.5g |
1H-Benzimidazole-1-ethanol,2-methyl-(9CI) |
4946-08-1 | 95% | 2.5g |
$342.00 | 2025-02-26 | |
A2B Chem LLC | AG22909-500mg |
2-(2-Methyl-1h-benzimidazol-1-yl)ethanol |
4946-08-1 | 95% | 500mg |
$129.00 | 2024-04-19 |
2-(2-methyl-1H-1,3-benzodiazol-1-yl)ethan-1-ol Letteratura correlata
-
Xinyun Wu,Richard D. Oleschuk,Natalie M. Cann Analyst, 2012,137, 4150-4161
-
Sujin Lee,Juhee Hong Soft Matter, 2016,12, 2325-2333
-
Qianwen Chen,Zhen Hou,Weiman Zhuang,Tianxu Zhang J. Mater. Chem. A, 2020,8, 16232-16237
-
Aaron R. Funk,Efram Goldberg,Eddie L. Chang,Scott A. Trammell,D. Andrew Knight Dalton Trans., 2013,42, 15617-15624
-
Yanqing Cong,Xiang Chen,Wanxing Wang,Shi-Wen Lv New J. Chem., 2021,45, 21278-21284
4946-08-1 (2-(2-methyl-1H-1,3-benzodiazol-1-yl)ethan-1-ol) Prodotti correlati
- 2139853-56-6(2-(3-fluorophenyl)aminocyclobutan-1-ol)
- 4201-22-3(tolonidine)
- 330200-93-6(N-(2-benzoyl-4-methylphenyl)-4-(2,5-dioxopyrrolidin-1-yl)benzamide)
- 1396802-84-8(N-({pyrazolo1,5-apyridin-3-yl}methyl)furan-2-carboxamide)
- 1805399-27-2(Methyl 6-bromo-3-(difluoromethyl)-4-fluoropyridine-2-carboxylate)
- 1315498-82-8(tert-Butyl (trans-4-(2-cyanoethyl)cyclohexyl)carbamate)
- 2172505-31-4(1-(4-hydroxybutan-2-yl)-5-(2-methoxyethyl)-1H-1,2,3-triazole-4-carboxamide)
- 13526-66-4(3-Bromo-6-chloroimidazo[1,2-b]pyridazine)
- 1261871-29-7(2,6-Bis(2-(trifluoromethyl)phenyl)-4-nitropyridine)
- 2098137-12-1(4-(5-methyl-1-(prop-2-yn-1-yl)-1H-pyrazol-3-yl)pyridine)
Fornitori consigliati
Amadis Chemical Company Limited
(CAS:4946-08-1)2-(2-methyl-1H-1,3-benzodiazol-1-yl)ethan-1-ol

Purezza:99%
Quantità:1g
Prezzo ($):243.0